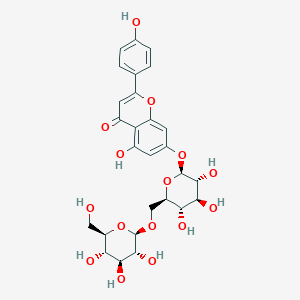

apigenin-7-O-gentiobioside

Description

Occurrence in Lonicera gracilipes var. glandulosa

Research has led to the isolation and identification of apigenin-7-O-gentiobioside from the leaves of Lonicera gracilipes var. glandulosa. acs.orgacs.org In one study, it was one of seven known flavone (B191248) glycosides identified in the plant, alongside a new compound, apigenin (B1666066) 7-O-(2G-rhamnosyl)-gentiobioside. acs.orgacs.org The structures of these compounds were determined through chemical and physicochemical analysis. acs.orgacs.org

Presence in Mentha × piperita

This compound is also a known constituent of peppermint (Mentha × piperita). researchgate.netfigshare.com It is categorized within the apigenin biosynthetic route in this plant. researchgate.netfigshare.com Studies utilizing Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) have mapped the spatial distribution of this and other flavonoids throughout peppermint leaves. researchgate.netfigshare.com

Comparative Analysis with Other Apigenin Glycosides in Diverse Flora

This compound is part of a larger family of apigenin glycosides found across the plant kingdom. Other related compounds include apigenin-7-O-glucoside and apigenin-7-O-neohesperidoside. acs.orgresearchgate.netnih.gov For instance, in Lonicera gracilipes var. glandulosa, this compound was found alongside cosmosiin (apigenin-7-O-glucoside) and apigenin 7-O-neohesperidoside. acs.org Similarly, in Mentha × piperita, both this compound and apigenin-7-O-neohesperidoside are present. researchgate.net The presence and relative abundance of these different glycosides can vary significantly between plant species. bilpubgroup.com For example, while apigenin-7-O-glucoside is a major flavonoid in some populations of Matricaria chamomilla, this compound has been identified in other species like Jurinea tzar-ferdinandii. bilpubgroup.comms-editions.cl

Table 1: Occurrence of this compound and Related Glycosides in Select Plants

| Plant Species | This compound | Other Apigenin Glycosides Present |

| Lonicera gracilipes var. glandulosa | ✓ | Apigenin 7-O-(2G-rhamnosyl)-gentiobioside, Cosmosiin, Apigenin 7-O-neohesperidoside, Apigenin 7-O-sophoroside acs.orgacs.org |

| Mentha × piperita | ✓ | Apigenin, Apigenin-7-O-neohesperidoside researchgate.netfigshare.com |

| Jurinea tzar-ferdinandii | ✓ | Apigenin, Apigenin-7-O-glucoside, Apigenin-4'-O-glucoside ms-editions.cl |

| Halenia elliptica | ✓ | Data on other apigenin glycosides not specified. nih.gov |

| Sanchezia nobilis | ✓ | Data on other apigenin glycosides not specified. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-7,17-18,20-30,32-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI Key |

XDMJJZUUHWWITI-IPOZFMEPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Tissue Specific Localization and Developmental Stage Variation

The distribution of apigenin-7-O-gentiobioside is not uniform throughout the plant. Research on Mentha × piperita using DESI-MSI has revealed that this compound is found in high intensities mainly within the leaf blade. researchgate.net This is in contrast to its isomer, apigenin-7-O-neohesperidoside, which is more noticeable in isolated spots, primarily at the leaf borders. researchgate.net

The concentration of flavonoid glycosides can also change as the plant develops. While direct studies on the developmental variation of this compound are limited, research on related compounds in other plants provides insights. For example, in the liverwort Marchantia polymorpha, the levels of apigenin (B1666066) and luteolin (B72000) glucuronides were found to vary depending on the developmental stage of the thallus. unirioja.es Similarly, in muscadine grapes (Vitis rotundifolia), the content of various flavonoids, including some luteolin and kaempferol (B1673270) glycosides, changes during berry development, with some increasing during the ripening stage. mdpi.com This suggests that the abundance of this compound may also be influenced by the age and developmental stage of the plant tissue.

Biosynthetic Pathways and Glycosylation Mechanisms of Apigenin 7 O Gentiobioside

General Flavonoid Biosynthesis Precursors

The journey to synthesizing flavonoids begins with the phenylpropanoid pathway, which utilizes primary metabolites derived from the shikimate pathway. nih.gov The aromatic amino acid L-phenylalanine is the primary starting block. wikipedia.org A series of three key enzymatic reactions, referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA, a critical intermediate. nih.govmdpi.com

This conversion is catalyzed by the following enzymes in sequence:

Phenylalanine ammonia-lyase (PAL): Deaminates phenylalanine to yield cinnamic acid. nih.govmdpi.com

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. nih.govmdpi.com

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. nih.govmdpi.com

This activated molecule, p-coumaroyl-CoA, serves as a primary precursor for the flavonoid skeleton. mdpi.com The second essential precursor is malonyl-CoA, which is condensed with p-coumaroyl-CoA to initiate the flavonoid-specific pathway. researchgate.netresearchgate.net

Key Precursors in Flavonoid Biosynthesis

| Precursor | Starting Material | Key Enzyme(s) | Pathway |

|---|---|---|---|

| p-Coumaroyl-CoA | L-Phenylalanine | PAL, C4H, 4CL | General Phenylpropanoid Pathway |

| Malonyl-CoA | Acetyl-CoA | Acetyl-CoA carboxylase (ACC) | Fatty Acid Biosynthesis |

Enzymatic Glycosylation Steps Leading to Gentiobioside Formation

The synthesis of apigenin-7-O-gentiobioside from the general precursors involves two major stages: the formation of the apigenin (B1666066) aglycone and its subsequent sequential glycosylation.

Stage 1: Apigenin Aglycone Formation The assembly of the apigenin core structure begins when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA. mdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS) , producing naringenin (B18129) chalcone. mdpi.com This chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. wikipedia.orgmdpi.com Finally, flavone (B191248) synthase (FNS) introduces a double bond into the C-ring of naringenin to yield the flavone apigenin. nih.govwikipedia.org

Stage 2: Sequential Glycosylation Once the apigenin aglycone is formed, it undergoes a two-step glycosylation process to become this compound. This process is catalyzed by specific UDP-glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor, typically UDP-glucose, to the flavonoid. oup.commdpi.com

Formation of Apigenin-7-O-glucoside: The first step is the attachment of a single glucose molecule to the 7-hydroxyl group (7-OH) of apigenin. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase (F7-O-GT). The product of this reaction is apigenin-7-O-glucoside, also known as apigetrin. acs.orgnih.govnih.gov

Formation of this compound: The second step involves the addition of another glucose molecule to the first one. Specifically, a glucosyltransferase catalyzes the formation of a β-1,6 linkage between the second glucose and the glucose moiety of apigenin-7-O-glucoside. oup.com This creates the disaccharide gentiobiose. Research on Catharanthus roseus has identified a sugar-sugar glucosyltransferase, CaUGT3, capable of catalyzing this precise 1,6-glucosylation of apigenin 7-O-glucoside to form this compound. oup.com This enzyme uses apigenin-7-O-glucoside as the acceptor and UDP-glucose as the sugar donor. oup.com

Enzymatic Pathway to this compound

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| 2 | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| 3 | Naringenin | Flavone Synthase (FNS) | Apigenin |

| 4 | Apigenin + UDP-glucose | Flavonoid 7-O-glucosyltransferase (F7-O-GT) | Apigenin-7-O-glucoside |

| 5 | Apigenin-7-O-glucoside + UDP-glucose | Flavonoid glucoside 1,6-glucosyltransferase (e.g., CaUGT3) | This compound |

Molecular Regulation of Apigenin Glycosyltransferase Activity

The activity of the UDP-glycosyltransferases (UGTs) responsible for synthesizing this compound is tightly regulated at the molecular and genetic levels. The expression of UGT genes, like other structural genes in the flavonoid pathway, is often coordinately controlled by a complex of transcription factors. biotech-asia.org

This regulatory unit is widely known as the MBW complex, consisting of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 protein families. biotech-asia.org These transcription factors bind to specific promoter elements of the UGT genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. oup.com

Structurally, plant UGTs possess a highly conserved sequence of 44 amino acids at their C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) box. oup.commdpi.com This domain is critical for the recognition and binding of the UDP-sugar donor, such as UDP-glucose. oup.com In contrast, the N-terminal region of the enzyme is more diverse, and this variability is responsible for determining the specificity towards the acceptor molecule (the aglycone), such as apigenin or apigenin-7-O-glucoside. mdpi.com

Regulatory Factors of Apigenin Glycosyltransferases

| Regulatory Level | Factor | Function/Effect |

|---|---|---|

| Transcriptional | MBW Complex (MYB, bHLH, WD40) | Coordinates the expression of UGT genes along with other flavonoid pathway genes. biotech-asia.org |

| Transcriptional | Environmental/Developmental Cues | Induces the expression of transcription factors, leading to UGT gene activation. oup.com |

| Protein Structure | PSPG Box (C-terminus) | Conserved domain for binding the UDP-sugar donor (e.g., UDP-glucose). oup.commdpi.com |

| Protein Structure | Variable N-terminus | Determines specificity for the acceptor molecule (aglycone). mdpi.com |

In Planta Functional Roles of this compound Biosynthesis

The synthesis of complex flavonoid glycosides like this compound is not metabolically trivial; it serves distinct functional roles that enhance a plant's ability to interact with and survive in its environment. Glycosylation generally increases the water solubility, stability, and compartmentalization of flavonoids. nih.gov

The production of apigenin glycosides is closely linked to plant defense against both biotic and abiotic stresses. Flavonoid glycosides can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. biotech-asia.org A study on pepper (Capsicum annuum) cultivars revealed a positive correlation between the accumulation of apigenin and apigenin-7-O-β-d-glucoside and the level of resistance against the oomycete pathogen Phytophthora capsici. researchgate.net This suggests that the biosynthesis of these compounds is an active defense mechanism. researchgate.net

Abiotic stress also modulates the accumulation of these compounds. In Achillea pachycephala, drought conditions led to a decrease in the content of apigenin-7-O-glucoside. nih.gov Conversely, in olive cultivars subjected to combined drought and heat stress, levels of apigenin-7-O-glucoside were also reduced compared to control conditions. mdpi.com These findings indicate that the regulation of apigenin glycoside biosynthesis is a dynamic part of the plant's integrated response to environmental challenges, helping to manage oxidative stress and other cellular damage. nih.govmdpi.com

Flavonoids are paramount for protecting plants from the damaging effects of ultraviolet (UV) radiation. oup.com They accumulate in the vacuoles of epidermal cells, where they form a protective screen that absorbs high-energy UV-B radiation, thereby preventing it from damaging sensitive cellular components like DNA and the photosynthetic apparatus. researchgate.net

The glycosylation of apigenin to form this compound is crucial for this function. The attachment of the large, hydrophilic gentiobiose sugar moiety significantly increases the water solubility and chemical stability of the apigenin molecule. nih.govjmb.or.kr This modification facilitates the transport of the compound from its site of synthesis in the cytoplasm to its storage site in the vacuole, allowing for high concentrations to accumulate in the epidermal layer for effective UV screening. This protective role is a fundamental aspect of plant adaptation to terrestrial life. researchgate.netoup.com

Advanced Methodologies for Isolation and Purification of Apigenin 7 O Gentiobioside

Extraction Techniques from Plant Matrices

The initial step in isolating apigenin-7-O-gentiobioside involves its extraction from the raw plant material. The efficiency of this process is highly dependent on the chosen technique and the optimization of its parameters.

Conventional solvent extraction remains a fundamental technique for obtaining crude extracts containing this compound. The process typically begins with the extraction of dried and powdered plant material using a primary solvent, often methanol (B129727) or ethanol (B145695). Subsequent liquid-liquid partitioning is employed to separate compounds based on their polarity. For flavonoid glycosides like this compound, a common strategy involves fractionation with solvents of increasing polarity. For instance, a total extract might be partitioned against n-butanol, which tends to concentrate the more polar glycosides. jmp.irdoaj.org

In one study, high-purity apigenin-7-O-glycoside was successfully isolated from the butanol fraction of Petroselinum crispum (parsley). jmp.irresearchgate.net Similarly, the isolation of a related compound, apigenin-7-O-β-D-glycoside, from Elsholtzia splendens involved the use of n-butanol (n-BuOH) extracts. researchgate.netnih.gov The selection of the appropriate solvent system is crucial and is often optimized through preliminary trials to maximize the yield of the target compound while minimizing co-extraction of undesirable substances.

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly utilized.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and facilitating the release of intracellular compounds. Studies on the closely related apigenin-7-O-glucoside from Chrysanthemum morifolium have demonstrated the effectiveness of UAE. mdpi.comcornell.eduresearchgate.netnih.gov The process was optimized by systematically adjusting key parameters. mdpi.comresearchgate.net For instance, optimal yields were achieved with a solid/liquid ratio of 1:20, an extraction time of 35 minutes, a temperature of 50°C, and an ultrasound power of 350 W. mdpi.comcornell.eduresearchgate.netnih.gov Research on extracting apigenin (B1666066) from parsley has also highlighted the positive impact of UAE. mdpi.com These findings suggest that a similar optimization approach would be highly effective for extracting this compound.

Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and plant material, causing internal pressure to build within the plant cells, leading to their rupture and the release of phytochemicals. An efficient MAE technique was developed for the simultaneous extraction of apigenin and luteolin (B72000) from tree peony pods. nih.gov The optimized conditions included using a 70% ethanol solution, a 4-hour soaking time, a liquid-solid ratio of 10 mL/g, a microwave power of 265 W, and an irradiation time of 9.6 minutes. nih.gov MAE was found to provide the highest extraction efficiency when compared to conventional maceration and heat reflux extraction methods. nih.gov

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a complex mixture of compounds, must undergo several chromatographic purification steps to isolate this compound.

Column chromatography is a cornerstone of natural product purification, utilizing various stationary phases to separate compounds based on differences in their physicochemical properties.

Macroporous Resin Chromatography : This technique is often used as an initial large-scale purification step for crude extracts. researchgate.netnih.gov The process involves adsorbing the aqueous extract onto the resin, washing away highly polar impurities like sugars with water, and then eluting the target flavonoids with an alcohol solution, typically ethanol, often in increasing concentrations. science.govpatsnap.com For example, a method for purifying flavonoids from asparagus involved adsorbing the extract onto a macroporous resin, washing with purified water, and then eluting the product with 60-70% ethanol. patsnap.com This step effectively enriches the flavonoid fraction before finer purification. science.gov

Sephadex LH-20 Chromatography : This is a widely used gel filtration/adsorption chromatography method for separating flavonoids. unimi.it Sephadex LH-20 columns are effective in separating flavonoid glycosides from other compounds. jmp.irresearchgate.netnih.gov In the purification of apigenin-7-O-glycoside, a Sephadex LH-20 column was used with 80% methanol as the mobile phase. jmp.ir

Silica Gel and Polyamide Chromatography : Silica gel column chromatography is another common method used in the separation of flavonoids. nih.gov Additionally, polyamide resin has been successfully used in the chromatographic separation of apigenin-7-O-β-D-glycoside, demonstrating its utility in purification protocols. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound, offering high resolution and sensitivity. nih.gov

Analytical HPLC : This is used for the identification, quantification, and purity assessment of the target compound in various fractions and the final product. jmp.irresearchgate.net A validated reversed-phase HPLC (RP-HPLC) method for the related apigenin-7-glucoside used a C18 column with a mobile phase of methanol, water, and phosphoric acid, demonstrating typical conditions for flavonoid analysis. innovareacademics.innih.gov

Preparative HPLC (P-HPLC) : For obtaining highly pure compounds, preparative HPLC is the method of choice. The isolation of apigenin-7-O-β-D-glycoside from Elsholtzia splendens employed a P-HPLC system equipped with a C18 column. researchgate.netnih.gov The separation was achieved using 40% methanol in water as the mobile phase, yielding the compound with a purity of 98%. nih.gov This demonstrates the power of P-HPLC as a final polishing step in the purification workflow.

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix. researchgate.net This eliminates the issue of irreversible adsorption of the sample onto a solid support, leading to excellent sample recovery and high loading capacity. researchgate.netuic.edu HSCCC is particularly well-suited for the separation of natural products from crude extracts. researchgate.netnih.gov

The success of HSCCC relies on the selection of an appropriate two-phase solvent system where the target compound has an optimal partition coefficient (K). uic.edu For flavonoid glycosides, solvent systems such as n-hexane-n-butanol-water or ethyl acetate-n-propanol-water have been used effectively. researchgate.netresearchgate.net For example, HSCCC was used to separate flavonoid glycosides from lotus (B1177795) leaves using a system of n-hexane-ethyl acetate-methanol-water. researchgate.net Given its advantages, HSCCC presents a powerful and scalable strategy for the preparative isolation of this compound from complex plant extracts.

Comprehensive Spectroscopic and Chromatographic Characterization of Apigenin 7 O Gentiobioside

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for Spatial Distribution

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the visualization of the spatial distribution of molecules on a surface without extensive sample preparation. nih.gov This method has been successfully applied to map the distribution of key flavonoids, including apigenin-7-O-gentiobioside, directly on plant tissues.

In a notable study on peppermint (Mentha × piperita L.) leaves, DESI-MSI was utilized to generate chemical images of various secondary metabolites. figshare.comscielo.br The analysis was performed by creating an imprint of the leaf surface and acquiring mass spectra in the negative ion mode. researchgate.netresearchgate.net this compound was identified as part of the apigenin (B1666066) biosynthetic route. figshare.comresearchgate.net The DESI-MSI results revealed a distinct spatial localization for this compound. researchgate.net High-intensity signals corresponding to this compound were detected predominantly in the leaf blade. researchgate.net This distribution pattern was notably different from its isomer, apigenin-7-O-neohesperidoside, which was observed in isolated spots, primarily at the leaf borders. researchgate.net This differential localization suggests distinct physiological roles or transport mechanisms for the two isomers within the leaf tissue.

The ability of DESI-MSI to provide such detailed spatial information is invaluable for understanding the chemical ecology and biochemistry of plants, illustrating where specific compounds like this compound are stored or synthesized. figshare.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores. In flavonoid analysis, it provides characteristic spectra based on the conjugated aromatic ring system of the flavone (B191248) backbone. The UV-Vis spectrum of this compound is dictated by its aglycone, apigenin, as the gentiobioside sugar moiety does not absorb light in the 200-800 nm range.

The spectrum of a flavone typically exhibits two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, related to the A-ring benzoyl system. nih.gov For the apigenin aglycone, these bands appear at specific wavelengths. The attachment of the gentiobioside group at the 7-position causes only minor shifts in these absorption maxima compared to the free aglycone.

Based on data for apigenin and its closely related 7-O-monoglycoside, apigenin-7-O-glucoside, the expected UV absorption maxima for this compound in a neutral solvent like methanol (B129727) are presented below. nih.govbamu.ac.insrce.hrinnovareacademics.in

| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |

|---|---|---|---|---|

| Apigenin | Methanol | 335-337 | 267-268 | nih.govsrce.hr |

| Apigenin-7-O-glucoside | Methanol | 337 | 267 | nih.gov |

| This compound (Expected) | Methanol | ~336 | ~268 | N/A |

The consistency of the absorption maxima across these related compounds demonstrates that the core flavone chromophore remains largely unperturbed by 7-O-glycosylation, making UV-Vis spectroscopy a reliable method for identifying the apigenin skeleton in its glycosidic forms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in both the apigenin aglycone and the gentiobioside sugar moiety.

The spectrum is a composite of vibrations from the phenolic hydroxyl groups, the flavone carbonyl group, the aromatic rings, and the numerous hydroxyl and ether linkages of the disaccharide. Based on general data for flavonoid glycosides, the key IR absorption bands for this compound can be assigned as follows. beilstein-journals.orgnih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group Origin |

|---|---|---|

| 3500 - 3200 | O-H stretching | Phenolic and alcoholic hydroxyl groups |

| 2950 - 2850 | C-H stretching | Aliphatic C-H in the sugar moiety |

| 1660 - 1640 | C=O stretching | γ-pyrone carbonyl group |

| 1610 - 1580 | C=C stretching | Aromatic rings |

| 1520 - 1500 | C=C stretching | Aromatic rings |

| 1300 - 1200 | C-O stretching | Aryl ether (C7-O-Gly) |

| 1200 - 1000 | C-O stretching | Glycosidic linkages and alcohol C-OH |

The broad band in the 3500-3200 cm⁻¹ region is indicative of the extensive hydrogen bonding from the multiple hydroxyl groups. beilstein-journals.org The sharp peak around 1650 cm⁻¹ is a hallmark of the conjugated ketone in the C-ring of the flavone structure. beilstein-journals.orgirb.hr The region between 1200 and 1000 cm⁻¹, often called the "fingerprint region," is complex due to the overlapping C-O and C-C stretching vibrations from the carbohydrate unit, but it is characteristic of the glycosidic nature of the compound. researchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. rsc.orgnih.gov In this compound, the apigenin aglycone is achiral, but the attached gentiobioside moiety, a disaccharide composed of two β-D-glucose units, possesses multiple stereocenters. This makes the entire molecule chiral and thus amenable to chiroptical analysis.

The stereochemistry of the glycosidic linkage and the sugar units is crucial for the molecule's three-dimensional structure and biological interactions. While NMR spectroscopy is the primary method for determining the anomeric configuration (α or β) of glycosides, ECD can provide valuable complementary information for stereochemical confirmation. diva-portal.org

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores. rsc.org For a flavonoid glycoside, the spectrum is primarily influenced by the electronic transitions of the flavone chromophore, which are perturbed by the chiral environment created by the sugar moiety. nih.gov This interaction, although sometimes weak, can produce a characteristic ECD spectrum.

Theoretical Application for this compound:

Experimental Measurement : An experimental ECD spectrum of a purified sample of this compound would be recorded.

Computational Modeling : Theoretical ECD spectra would be calculated for the possible stereoisomers using methods like time-dependent density functional theory (TDDFT). nih.gov This involves generating conformers for each isomer and performing quantum chemical calculations.

Spectral Comparison : The experimental spectrum is then compared to the computationally predicted spectra. A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral centers in the gentiobioside unit. nih.gov

Although the flavone chromophore dominates the UV-Vis spectrum, the chiral perturbation from the large gentiobioside group is expected to induce measurable Cotton effects in the ECD spectrum. The lack of a strong intrinsic chromophore within the sugar itself makes the analysis challenging and highly dependent on the quality of both the experimental data and the theoretical calculations. rsc.org Nevertheless, this approach remains a powerful, non-empirical tool for the stereochemical elucidation of complex natural products like this compound.

Investigation of in Vitro Biological Activities and Cellular Mechanisms of Apigenin 7 O Gentiobioside

Cellular Proliferation Modulation in Select Cell Lines

The capacity of flavonoid compounds to modulate the growth of cancer cells is a significant area of research. Studies on apigenin (B1666066) glycosides have revealed effects on cell proliferation, cell cycle progression, and the induction of programmed cell death in various cancer cell lines.

While direct studies on the anti-proliferative effects of apigenin-7-O-gentiobioside are limited, research on the closely related compound apigenin-7-O-glucoside (also known as apigetrin) provides valuable insights.

In studies involving mouse melanoma B16F10 cells, apigenin-7-O-glucoside demonstrated significant anti-proliferative activity. nih.govmedchemexpress.com This effect was observed after 24 and 48 hours of incubation with the compound. nih.gov Similarly, ethyl acetate (B1210297) extracts containing another related flavonoid, vitexin-2′′-O-rhamnoside, also showed significant anti-proliferative effects against B16F10 melanoma cells, with an IC50 of 50 μg/mL after 48 hours. researchgate.net

Research on human colon cancer HCT116 cells has shown that apigenin-7-O-glucoside is effective in reducing cell viability and inducing cell death. nih.govnih.gov Notably, the study highlighted that apigenin-7-O-glucoside was more potent in this regard compared to its aglycone form, apigenin, achieving the same effect at a lower concentration. nih.govnih.gov

Table 1: Anti-proliferative Activity of Apigenin Glycosides on Select Cell Lines

| Compound | Cell Line | Observation | Source(s) |

|---|---|---|---|

| Apigenin-7-O-glucoside | B16F10 Melanoma | Exhibited significant anti-proliferative activity. | nih.gov, medchemexpress.com |

| Apigenin-7-O-glucoside | HCT116 Colon Cancer | Reduced cell viability; more potent than apigenin. | nih.gov, nih.gov |

| Vitexin-2′′-O-rhamnoside | B16F10 Melanoma | IC50 of 50 μg/mL after 48 hours. | researchgate.net |

Apigenin and its glycosides can exert their anti-proliferative effects by interfering with the normal progression of the cell cycle, leading to arrest at specific checkpoints.

Treatment of B16F10 melanoma cells with apigenin-7-O-glucoside resulted in an increased proportion of cells in the subG0/G1, S, and G2/M phases, which was accompanied by a significant decrease in the number of cells in the G0/G1 phase. nih.gov In another study on hepatocellular carcinoma HepG2 cells, apigenin-7-O-glucoside (apigetrin) was found to induce cell cycle arrest at the G2/M phase. mdpi.com This arrest was associated with the regulation of key cell cycle proteins, specifically Cyclin B1 and cyclin-dependent kinase 1 (CDK1). mdpi.com

The aglycone, apigenin, has been more extensively studied and is known to induce cell cycle arrest at both the G1 and G2/M phases in various cancer cells. nih.gov In hormone-refractory human prostate carcinoma DU145 cells, apigenin treatment led to G1 phase arrest. This was associated with a marked decrease in the protein expression of cyclins D1, D2, and E, as well as their activating partners CDK2, CDK4, and CDK6. nih.gov Concurrently, there was an upregulation of CDK inhibitors such as p21 and p27. nih.gov

Inducing apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. Research indicates that apigenin glycosides can trigger apoptosis through various cellular pathways.

In HCT116 colon cancer cells, treatment with apigenin-7-O-glucoside led to morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.govnih.gov The apoptotic effect was more potent with the glycoside form than with apigenin. nih.gov It is suggested that apigenin-7-O-glucoside may induce apoptosis through a p53-dependent pathway, as evidenced by the elevated expression of p53 and the pro-apoptotic protein Bax. nih.gov

Studies on other cancer cell lines have elucidated different apoptotic pathways. In cervical cancer HeLa cells, apigenin-7-O-glucoside was shown to promote apoptosis through the PTEN/PI3K/AKT signaling pathway. nih.gov In hepatocellular carcinoma HepG2 cells, the compound was found to induce apoptosis via the extrinsic, or death receptor-mediated, pathway. mdpi.com This was confirmed by the increased expression of Fas ligand (FasL), cleaved caspase-8, and cleaved caspase-3, as well as the cleavage of PARP. mdpi.com The study also found that markers for the intrinsic (mitochondrial) pathway, such as Bax, Bcl-xL, and cleaved caspase-9, were unchanged, indicating the specificity of the death receptor pathway in these cells. mdpi.com

Table 2: Apoptotic Mechanisms of Apigenin-7-O-glucoside

| Cell Line | Pathway | Key Molecular Events | Source(s) |

|---|---|---|---|

| HCT116 Colon Cancer | p53-dependent | Increased expression of p53 and Bax. | nih.gov |

| HeLa Cervical Cancer | PTEN/PI3K/AKT | Inhibition of the PI3K/AKT pathway. | nih.gov |

| HepG2 Hepatocellular Carcinoma | Extrinsic (Death Receptor) | Increased expression of FasL, cleaved caspase-8, cleaved caspase-3; PARP cleavage. | mdpi.com |

Enzyme Inhibition Studies

This compound and related flavonoids have been investigated for their ability to inhibit enzymes involved in neurodegeneration and melanogenesis.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for the management of neurological disorders. A methanol (B129727) extract from the Balkan endemic species Jurinea tzar-ferdinandii, which contains this compound, was tested for its inhibitory potential. ms-editions.clresearchgate.net The extract demonstrated weak activity against AChE, showing only 8.3% inhibition at a concentration of 3 mg/mL. ms-editions.cl

In comparison, studies on other flavonoid glycosides have shown varied results. Apigenin-7-O-glucoside was found to have weak inhibitory activity against BChE. mdpi.comresearchgate.net However, an ethyl acetate fraction from Lysimachia verticillaris, containing a mixture of flavonoids, exhibited marked inhibitory activity against both AChE (63.37 ± 1.74% inhibition) and BChE (83.82 ± 3.93% inhibition). nih.govturkjps.org This suggests that the inhibitory effect may be influenced by the specific glycoside structure or the synergistic action of multiple compounds within an extract. turkjps.org

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its inhibitors are of interest for cosmetic and medical applications related to hyperpigmentation.

The methanol extract of Jurinea tzar-ferdinandii, containing this compound, was found to have a low inhibitory potential against the tyrosinase enzyme. ms-editions.clresearchgate.net The half-maximal inhibitory concentration (IC50) for the extract was determined to be 208 ± 8 µg/mL, which is considered low compared to the positive control, kojic acid (IC50 = 16 ± 2 µg/mL). ms-editions.cl

Interestingly, research on the related compound apigenin-7-O-glucoside in B16F10 melanoma cells showed an opposite effect. Instead of inhibiting the enzyme, it was found to enhance tyrosinase activity and melanogenesis. nih.govmedchemexpress.com This finding suggests that different glycosidic substitutions on the apigenin backbone can lead to fundamentally different biological activities regarding melanin synthesis.

Other Relevant Enzyme Modulations

This compound, a flavonoid glycoside, has been the subject of research regarding its interaction with various enzymes, which is crucial for understanding its biological effects. Studies have shown that this compound, along with its aglycone form, apigenin, can influence the activity of several enzymes implicated in different physiological and pathological processes.

For instance, research on related compounds suggests that the glycosylation pattern of flavonoids can significantly impact their enzyme inhibitory potential. While apigenin itself is a known inhibitor of enzymes like human neutrophil elastase, its 7-O-glucosides, such as cosmosiin (apigenin-7-O-glucoside), have shown no significant inhibitory effect on this particular enzyme. tandfonline.com This suggests that the presence and position of the sugar moiety can create steric hindrance, preventing the molecule from effectively binding to the enzyme's active site. tandfonline.com

In the context of enzymes related to metabolic disorders, cosmosiin has been observed to have a weak inhibitory effect on α-amylase. mdpi.com However, it has shown more promising activity in other areas. For example, apigenin-7-O-glucoside has been found to enhance tyrosinase activity in B16F10 melanoma cells. biocrick.comchemsrc.com

Furthermore, investigations into the enzyme-inhibitory potential of extracts containing this compound have revealed weak inhibitory action against acetylcholinesterase and tyrosinase. ms-editions.cl Specifically, a methanol extract of Jurinea tzar-ferdinandii, which contains this compound, demonstrated low inhibitory potential against the tyrosinase enzyme. ms-editions.cl

| Enzyme | Effect of this compound/Related Glycosides | Source |

| Human Neutrophil Elastase | No significant inhibitory effect by apigenin-7-O-glucosides. | tandfonline.com |

| α-Amylase | Weak inhibitory effect. | mdpi.com |

| Tyrosinase | Enhanced activity in B16F10 melanoma cells; weak inhibitory potential in other studies. | biocrick.comchemsrc.comms-editions.cl |

| Acetylcholinesterase | Weak inhibitory action. | ms-editions.cl |

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

This compound and its related glycoside, apigenin-7-O-glucoside (cosmosiin), have demonstrated significant antioxidant activities and the ability to scavenge reactive oxygen species (ROS) in various in vitro studies. biocrick.comchemsrc.commedchemexpress.commedchemexpress.com These properties are crucial in mitigating cellular damage caused by oxidative stress, a key factor in numerous chronic diseases.

The antioxidant capacity of apigenin-7-O-glucoside has been shown to be concentration-dependent. chemsrc.comnih.gov It exhibits strong activity against ROS, which are highly reactive molecules that can damage DNA, proteins, and lipids within cells. chemsrc.commedchemexpress.commedchemexpress.comnih.gov The ability to neutralize these harmful species is a key aspect of its protective effects. biocrick.comresearchgate.net

Interestingly, the antioxidant activity of apigenin is reportedly higher than that of its 7-O-glucoside derivative. mdpi.com This suggests that the glycosidic bond may influence the molecule's ability to donate hydrogen atoms or chelate metal ions, which are primary mechanisms of antioxidant action. Despite this, apigenin-7-O-glucoside still possesses notable antioxidant potential. oup.com

In studies on intestinal ischemia-reperfusion injury, nanoparticles loaded with apigenin-7-O-glucoside were found to protect intestinal tissues by reducing lipid peroxidation and lowering ROS levels. nih.gov This highlights the potential of this compound to counteract oxidative damage in pathological conditions.

The aglycone, apigenin, is also a potent antioxidant, capable of scavenging hydroxyl radicals (·OH), superoxide (B77818) anions (O₂⁻), and nitric oxide (NO) radicals. mbl.or.kr This inherent antioxidant capacity of the apigenin backbone likely contributes to the antioxidant properties observed in its glycoside derivatives.

| Compound | Antioxidant/ROS Scavenging Activity | Key Findings | Source |

| Apigenin-7-O-glucoside | Strong antioxidant and ROS scavenger. | Activity is concentration-dependent. | biocrick.comchemsrc.commedchemexpress.commedchemexpress.comnih.gov |

| Apigenin-7-O-glucoside | Protective against oxidative damage. | Reduces lipid peroxidation and ROS levels in intestinal injury models. | nih.gov |

| Apigenin | Potent radical scavenger. | Scavenges ·OH, O₂⁻, and NO radicals. | mbl.or.kr |

| Apigenin vs. Apigenin-7-O-glucoside | Comparative antioxidant activity. | Apigenin shows higher antioxidant activity than its 7-O-glucoside. | mdpi.com |

Modulation of Cellular Signaling Pathways

Apigenin-7-O-glucoside has been shown to exert anti-inflammatory effects through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.com The MAPK family, including ERK, JNK, and p38, plays a crucial role in the cellular response to inflammatory stimuli. mdpi.com

In studies involving lipopolysaccharide (LPS)-induced acute lung injury, apigenin-7-glucoside significantly inhibited the phosphorylation of MAPK. nih.govmdpi.com LPS stimulation typically leads to a significant increase in the phosphorylation of ERK, JNK, and p38 MAPK. mdpi.com Treatment with apigenin-7-glucoside was found to suppress this LPS-induced phosphorylation, thereby downregulating the inflammatory response. mdpi.com This inhibition of MAPK phosphorylation is a key mechanism underlying the anti-inflammatory activity of this flavonoid glycoside. nih.gov

Furthermore, research on cosmosiin (apigenin-7-O-glucoside) in colorectal cancer cells has demonstrated that it can inhibit the phosphorylation of AKT and ERK, leading to a decrease in the expression of PD-L1 and inducing apoptosis. mdpi.com

The anti-inflammatory properties of apigenin, the aglycone of this compound, are well-documented and provide insight into the potential mechanisms of its glycoside derivatives. tandfonline.comresearchgate.nettandfonline.com Apigenin targets multiple key components of inflammatory cascades. tandfonline.com

A primary target of apigenin is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). tandfonline.comnih.gov Apigenin has been shown to inhibit TNF-α induced NF-κB activation. tandfonline.com It can also reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.nettandfonline.comnih.gov

Apigenin also modulates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, another important signaling cascade in inflammation. researchgate.net By interfering with these pathways, apigenin can effectively suppress the inflammatory response in various cell types and tissues. researchgate.nettandfonline.com For example, it has been shown to reduce inflammation in models of nonalcoholic fatty liver disease and myocardial injury. tandfonline.comnih.gov

| Molecule | Signaling Pathway | Effect | Source |

| Apigenin-7-O-glucoside | MAPK (ERK, JNK, p38) | Inhibits phosphorylation. | nih.govmdpi.com |

| Cosmosiin (Apigenin-7-O-glucoside) | AKT, ERK | Inhibits phosphorylation. | mdpi.com |

| Apigenin | NF-κB | Inhibits activation. | tandfonline.comnih.gov |

| Apigenin | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreases secretion. | researchgate.nettandfonline.comnih.gov |

| Apigenin | JAK/STAT | Modulates pathway. | researchgate.net |

Antimicrobial and Antifungal Actions Against Pathogens

This compound and its related glycosides have demonstrated notable antimicrobial and antifungal properties against a range of pathogens.

Studies have shown that apigenin-7-O-glucoside exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis. mdpi.com It has also been found to be effective against Klebsiella pneumoniae. mdpi.com Furthermore, apigenin-7-O-glucoside has displayed strong anti-biofilm activity against both Staphylococcus aureus and Escherichia coli. tandfonline.comnih.govnih.govresearchgate.net The minimum biofilm inhibitory concentration (MBIC) against S. aureus and E. coli was found to be 0.20 mg/mL and 0.10 mg/mL, respectively. nih.govresearchgate.net The mechanism of its anti-biofilm action involves the inhibition of exopolysaccharides (EPS) production, quorum sensing (QS), and cell surface hydrophobicity (CSH). tandfonline.comnih.gov

In terms of antifungal activity, apigenin-7-O-glucoside has shown considerable efficacy against various Candida isolates. nih.govnih.gov Its mode of action involves disrupting the plasma membrane of Candida albicans. nih.govnih.gov Interestingly, the reduction of both intra- and extracellular reactive oxygen species has been suggested as a mechanism for its antifungal action, while it does not appear to bind to the C. albicans CYP51 protein. nih.govnih.gov Another study highlighted the effectiveness of apigenin-7-O-glucoside against the conidial germination of Alternaria tenuissima, a plant pathogenic fungus. cdnsciencepub.com

| Compound | Pathogen | Activity | Key Findings | Source |

| Apigenin-7-O-glucoside | Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae | Antibacterial | Potent activity observed. | mdpi.com |

| Apigenin-7-O-glucoside | Staphylococcus aureus, Escherichia coli | Anti-biofilm | MBIC of 0.20 mg/mL and 0.10 mg/mL, respectively. Inhibits EPS, QS, and CSH. | tandfonline.comnih.govnih.govresearchgate.net |

| Apigenin-7-O-glucoside | Candida spp. | Antifungal | Disrupts plasma membrane of C. albicans. | nih.govnih.gov |

| Apigenin-7-O-glucoside | Alternaria tenuissima | Antifungal | Inhibits conidial germination. | cdnsciencepub.com |

Induction of Cellular Differentiation (e.g., CD34+ Cells towards Erythroid Lineage)

Apigenin-7-O-glucoside has been identified as a molecule capable of directing the differentiation of human hematopoietic stem cells. chemsrc.comnih.gov Specifically, it has been shown to induce the differentiation of CD34+ cells towards the erythroid lineage. chemsrc.commedchemexpress.comnih.gov

In a study investigating the effects of olive leaf components on hematopoietic stem cell differentiation, apigenin-7-glucoside was found to specifically promote the differentiation of CD34+ cells into erythroid progenitors while simultaneously inhibiting myeloid differentiation. nih.gov This erythroid-inducing effect was confirmed by an increase in the expression of hemoglobin genes (α-hemoglobin, β-hemoglobin, and γ-hemoglobin) and the erythroid transcription factor GATA1. nih.gov

Microarray analysis revealed that the mechanism underlying this differentiation-inducing effect of apigenin-7-glucoside on hematopoietic stem cells involves the activation of the JAK/STAT signaling pathway. nih.gov These findings suggest the potential of apigenin-7-O-glucoside in the ex vivo generation of red blood cells from hematopoietic stem cells, which could have implications for therapies related to hematological disorders. nih.gov

| Compound | Cell Type | Differentiation Effect | Mechanism | Source |

| Apigenin-7-O-glucoside | CD34+ Hematopoietic Stem Cells | Induces differentiation towards erythroid lineage. | Activation of JAK/STAT signaling pathway. | chemsrc.commedchemexpress.comnih.gov |

Structure Activity Relationship Sar Studies of Apigenin 7 O Gentiobioside

Impact of the Gentiobioside Moiety on Bioactivity Profile

The attachment of a gentiobioside moiety—a disaccharide composed of two glucose units—at the 7-position of the apigenin (B1666066) core significantly modifies its physicochemical properties and, consequently, its bioactivity. One of the primary effects of glycosylation is an increase in water solubility and molecular stability compared to the aglycone. biosynth.com This enhanced solubility can be a crucial factor in its biological matrix.

However, the addition of a bulky sugar group like gentiobioside can also impact the molecule's ability to interact with biological targets. Generally, the antioxidant properties of flavonoids are attributed to their hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. researchgate.net The glycosidic bond at the 7-position occupies one of these hydroxyl groups, which can lead to a decrease in direct antioxidant capacity compared to the free aglycone. nih.gov Reports on flavonol glycosides suggest that antioxidant activity may decline as the number of sugar moieties increases. nih.gov

The sugar moiety is also a major determinant of the bioavailability of flavonoids. nih.gov The size and type of sugar affect how the compound is absorbed and metabolized. While some glucosides can be absorbed in the small intestine, larger glycosides may need to pass to the colon to be hydrolyzed by bacterial enzymes before the aglycone can be absorbed. researchgate.net The gentiobioside group in apigenin-7-O-gentiobioside, being a disaccharide, likely influences its absorption pathway, differentiating its bioavailability profile from that of its aglycone or monosaccharide-conjugated counterparts.

Comparative Analysis with Apigenin Aglycone and Other Glycosides (e.g., Apigenin-7-O-glucoside)

Direct comparative studies on the bioactivity of this compound are limited, but extensive research on apigenin and apigenin-7-O-glucoside provides a valuable framework for understanding the effects of glycosylation.

In general, the aglycone (apigenin) is considered a more potent antioxidant than its glycosidic forms in vitro. researchgate.net This is because the process of deglycosylation can increase the antioxidant potential. researchgate.net However, the sugar moiety can confer advantages in other biological activities. For instance, a comparative study on the antifungal and cytotoxic effects of apigenin and apigenin-7-O-glucoside (AP7Glu) revealed that the glycoside was significantly more potent in several assays. nih.gov AP7Glu showed stronger growth inhibition against Candida albicans and was approximately four times more effective at reducing the viability of HCT116 colon cancer cells than apigenin. nih.gov The breakdown of the C. albicans plasma membrane was also achieved more rapidly with the glucoside. nih.gov These findings suggest that for specific activities like cytotoxicity and antifungal action, the presence of a sugar moiety at the 7-position enhances the efficacy of the apigenin scaffold. nih.gov

While this compound has a larger disaccharide moiety, it is plausible that it shares some of the enhanced bioactivities seen with the monosaccharide glucoside, although its larger size might present different steric or kinetic properties in target interactions.

Table 1: Comparative Cytotoxicity of Apigenin vs. Apigenin-7-O-glucoside on HCT116 Colon Cancer Cells

| Compound | IC₅₀ Value (µM) | Relative Potency |

|---|---|---|

| Apigenin (Aglycone) | 62 | 1x |

| Apigenin-7-O-glucoside | 15 | ~4x stronger |

Influence of Glycosidic Linkage Position on Biological Efficacy

The position at which the sugar moiety is attached to the flavonoid core is a critical factor in determining biological function. mdpi.com Flavonoids have multiple hydroxyl groups where glycosylation can occur, with the 3-, 5-, and 7-positions being common. nih.gov this compound is an O-glycoside, where the sugar is linked via an oxygen atom. This contrasts with C-glycosides, such as vitexin (B1683572) (apigenin-8-C-glucoside), where the sugar is attached directly to a carbon atom of the flavonoid ring, forming a more stable bond. ijpsjournal.com

The location of the sugar can directly influence the molecule's interaction with enzyme active sites or cellular receptors. For example, research on tyrosinase inhibition by different flavone (B191248) glycosides showed that a glucose moiety at the 5-OH position conferred higher activity than one at the 7-OH position. mdpi.com Similarly, the direct attachment of a sugar to the hydroxyl group at the C7 position has been reported to decrease the inhibitory action against the formation of advanced glycation end products (AGEs). mdpi.com

These findings underscore that the 7-O-glycosidic linkage, as found in this compound, is not merely a passive addition for solubility but an active determinant of the molecule's biological activity profile, which can be enhanced or diminished depending on the specific target and mechanism of action.

Computational Chemistry and Molecular Docking Insights into Target Interactions

While specific molecular docking studies for this compound are not widely available, research on the closely related apigenin-7-O-glucoside provides significant insights into how such molecules interact with protein targets. Molecular docking simulations are computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. mdpi.com

A docking study of apigenin-7-O-glucoside with aldose reductase, an enzyme implicated in diabetic complications, revealed specific binding interactions within the enzyme's active site. researchgate.net Another computational analysis investigating inhibitors for type 2 diabetes targets showed that apigenin-7-O-glucoside formed multiple hydrogen bonds with key active site residues of alpha-glucosidase, including ASP-60, ASN-258, and ASP-327. researchgate.net Furthermore, hydrophobic interactions with residues like PHE-163 and TYR-63 were also identified as important for binding. researchgate.net

In a study related to Alzheimer's disease, apigenin-7-O-glucoside demonstrated a very high binding affinity (-9.42 kcal/mol) to acetylcholinesterase (AChE) in docking simulations, suggesting potent inhibitory potential. ijpbp.com The sugar moiety often plays a crucial role in these interactions by forming additional hydrogen bonds that the aglycone cannot.

Chemoenzymatic Synthesis and Biotransformation Approaches for Apigenin 7 O Gentiobioside

Chemoenzymatic Synthesis of Apigenin-7-O-gentiobioside and Its Analogs

A key chemoenzymatic strategy involves using a readily available natural flavonoid, such as naringin, as a starting material. Through a series of chemical modifications including iodination, base-induced elimination, and benzylation or methylation, followed by acid hydrolysis, the apigenin (B1666066) backbone can be prepared. researchgate.net The final and most crucial step is the regioselective glycosylation, which is often best accomplished enzymatically.

The most direct enzymatic approach to forming the gentiobioside is through sequential glycosylation. This process first involves the synthesis of apigenin-7-O-glucoside (cosmosiin), which then acts as an acceptor substrate for a second glycosylation step. A specific type of enzyme, known as a sugar-sugar glycosyltransferase, is required to attach a second glucose molecule to the first glucose moiety. Research has identified a flavonoid glucoside 1,6-glucosyltransferase, designated CaUGT3, from Catharanthus roseus that effectively catalyzes this reaction. oup.comnih.gov This enzyme transfers a glucose unit from a UDP-glucose donor to the 6-hydroxyl group of the glucose on apigenin-7-O-glucoside, yielding this compound. oup.com

The synthesis of analogs, such as apigenin-7-O-β-D-glycosides with different sugar moieties, has also been achieved through semisynthesis starting from naringin. researchgate.net Additionally, enzymatic methods have been used to produce other apigenin diglucosides, like apigenin-4',7-O-β-diglucoside, demonstrating the flexibility of these biocatalytic approaches. nih.govnih.gov

Microbial and Enzymatic Biotransformation for Enhanced Production or Derivatization

Biotransformation, using either whole microbial cells or purified enzymes, offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing complex flavonoid glycosides. nih.gov These methods can enhance production yields and facilitate the creation of novel derivatives.

Enzymatic Biotransformation: The core of enzymatic biotransformation for this compound production is the use of specific glycosyltransferases. As detailed in the previous section, the enzyme CaUGT3 from C. roseus has been characterized as a flavonoid glucoside 1,6-glucosyltransferase capable of converting apigenin-7-O-glucoside into this compound. oup.com This reaction highlights a key strategy: the stepwise enzymatic glycosylation of the apigenin aglycone. Furthermore, this enzyme has been shown to sequentially add glucose units, potentially forming gentiotriosides and gentiotetrosides as well. nih.govoup.com

Microbial Biotransformation: Engineered microorganisms serve as efficient whole-cell biocatalysts for producing flavonoid glycosides, circumventing the need for costly purification of enzymes and co-factors like UDP-sugars. nih.govresearchgate.net

Researchers have successfully engineered Corynebacterium glutamicum, a gram-positive bacterium, for the production of various apigenin glucosides. nih.govresearchgate.netdntb.gov.uajmb.or.kr By expressing a promiscuous glycosyltransferase (YdhE from Bacillus licheniformis) and overexpressing native genes involved in UDP-glucose synthesis, engineered C. glutamicum can convert exogenously supplied apigenin into several glucoside forms. nih.govjmb.or.kr Under specific conditions, this system produced apigenin-7-O-β-glucoside and an analog, apigenin-4',7-O-β-diglucoside. nih.govresearchgate.netjmb.or.kr While direct microbial production of this compound has not been extensively detailed, these systems demonstrate the feasibility of producing the necessary precursors and analogs.

The table below summarizes key findings in the microbial production of apigenin glucosides, which are foundational for producing this compound.

| Biocatalyst | Substrate | Key Products | Reference |

|---|---|---|---|

| Engineered Corynebacterium glutamicum (expressing YdhE) | Apigenin | Apigenin-7-O-β-glucoside, Apigenin-4',7-O-β-diglucoside | nih.govresearchgate.net |

| Glucosyltransferase (CaUGT3) from Catharanthus roseus | Apigenin-7-O-glucoside | This compound | oup.com |

| Glucosyltransferase (YjiC) from Bacillus licheniformis | Apigenin | Apigenin-7-O-glucoside, Apigenin-4'-O-glucoside, Apigenin-4',7-O-diglucoside | nih.govnih.gov |

| Bacillus subtilis / Paenibacillus polymyxa | Endogenous precursors in Chamomile | Increased yield of Apigenin-7-O-glucoside | researchgate.net |

Glycosyltransferase Engineering for Targeted Glycosylation

The targeted synthesis of specific flavonoid glycosides like this compound relies heavily on the availability of highly specific and efficient enzymes. Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are the primary enzymes responsible for glycosylation in nature, transferring a sugar moiety from an activated UDP-sugar donor to an acceptor molecule. researchgate.net Engineering these UGTs is a key strategy to control and optimize the production of desired glycosides.

The formation of a disaccharide such as gentiobiose requires a sugar-sugar glycosyltransferase that can recognize a flavonoid monoglycoside as its substrate. oup.com The identification and characterization of CaUGT3 from Catharanthus roseus is a prime example of finding a naturally occurring enzyme with the desired activity for producing gentiobiosides. oup.comnih.gov This enzyme specifically catalyzes the 1,6-glucosylation of flavonoid glucosides. oup.com

Kinetic analysis of the recombinant CaUGT3 enzyme revealed its substrate preferences. The enzyme showed a high catalytic efficiency (kcat/Km) with kaempferol (B1673270) 3-O-glucoside, followed by quercetin (B1663063) 3-O-glucoside and apigenin 7-O-glucoside, indicating its suitability for producing various flavonoid gentiobiosides. oup.comoup.com

| Substrate | Km (mM) | kcat (pkat/mg protein) | kcat/Km (pkat/mg protein/mM) | Reference |

|---|---|---|---|---|

| Apigenin-7-O-glucoside | 0.48 | 150 | 310 | oup.comoup.com |

Beyond identifying natural enzymes, protein engineering offers a path to improve their properties. Strategies include site-directed mutagenesis to alter substrate specificity or enhance catalytic activity. nih.gov For instance, research on the structure of CaUGT3 has identified key amino acid residues in the acceptor-binding pocket that are crucial for accommodating the larger flavonoid glucoside substrates instead of aglycones. nih.gov This structural knowledge provides a foundation for engineering UGTs to either improve efficiency for natural substrates or to accept novel, non-natural substrates, thereby expanding the range of possible flavonoid glycosides that can be synthesized. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Molecular Targets

Future investigations are critical to delineate the unique biological activities of apigenin-7-O-gentiobioside, distinct from its well-studied aglycone, apigenin (B1666066). Research on closely related apigenin glycosides provides a roadmap for these explorations. For instance, apigenin-7-O-glucoside has demonstrated more potent anticandidal activity and a greater cytotoxic effect on HCT116 colon cancer cells compared to apigenin, suggesting that the glycoside moiety can enhance bioactivity. nih.govnih.gov

A primary research direction is the comprehensive screening of this compound against various cancer cell lines. Studies on synthetic apigenin-7-O-β-D-glycosides have already shown moderate to potent cytotoxicity against a range of human cancer cells, including leukemia (HL-60), liver carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480). researchgate.net Future work should determine if the gentiobioside derivative exhibits a similar or enhanced selective cytotoxicity.

Identifying the specific molecular targets is paramount. While apigenin is known to modulate numerous signaling pathways—including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB—it remains to be seen if this compound acts on these same targets or possesses a novel mechanism of action. mdpi.com A significant discovery for apigenin was the identification of 160 human cellular targets, with a key interaction being the inhibition of hnRNPA2 dimerization, which affects mRNA splicing in cancer cells. pnas.org A crucial question for future studies is whether this compound can be hydrolyzed to apigenin within target cells to exert similar effects or if the intact glycoside interacts with different proteins. nih.govnih.gov Research should focus on its potential to modulate enzymes, transcription factors, and cell surface receptors involved in disease progression. mdpi.comebi.ac.uk

Application of Advanced Analytical Techniques for Deeper Understanding

A deeper understanding of the pharmacokinetics, metabolism, and cellular distribution of this compound requires the application of sophisticated analytical methods. The development and validation of these techniques are essential for accurate quantification in complex biological and botanical matrices. ijhsr.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the cornerstones of analysis. ijhsr.org For instance, a UPLC-MS/MS method was successfully developed for the sensitive determination of apigenin and apigenin 7-glucoside in goat serum, achieving a lower limit of quantitation of 0.5 ng/mL. researchgate.net Similar methodologies need to be established for this compound to support in vivo studies.

Structural elucidation and confirmation rely on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF/MS), is invaluable for determining the exact molecular formula and fragmentation patterns. mdpi.com One-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) NMR spectroscopy are indispensable for unambiguously defining the structure, including the precise attachment point and stereochemistry of the gentiobioside sugar chain. jmp.ir These advanced techniques will be crucial for characterizing metabolites and identifying protein-ligand interactions, thereby shedding light on its mechanism of action at a molecular level.

| Analytical Technique | Application for this compound Research | References |

| UPLC-MS/MS | Ultra-sensitive quantification in biological fluids (plasma, serum) for pharmacokinetic studies. | researchgate.net |

| HPLC-PDA/DAD | Routine quantification in plant extracts and quality control of purified compounds. | ijhsr.org |

| Q-TOF/MS | Accurate mass determination for formula confirmation and structural analysis of metabolites. | mdpi.com |

| ¹H and ¹³C NMR | Unambiguous structural elucidation, including glycosidic linkages and stereochemistry. | jmp.ir |

| Column Chromatography | Preparative isolation and purification from natural sources or synthetic reactions. | mdpi.comjmp.ir |

Role of this compound in Plant-Environment Interactions

In plants, flavonoids are secondary metabolites that play crucial roles in defense and signaling. Glycosylation, which often occurs in the plant cell vacuole, is a key modification that impacts the solubility, stability, and biological function of these compounds. mdpi.comwiley.com A significant area for future research is the ecological role of this compound.

Recent studies have highlighted the importance of apigenin and its glycosides in plant defense. For example, a positive correlation was found between the accumulation of apigenin and apigenin-7-O-β-d-glucoside in pepper (Capsicum annuum) cultivars and their resistance to the pathogenic oomycete Phytophthora capsici. researchgate.net Both compounds were shown to significantly inhibit the vegetative growth of several economically important plant pathogens. researchgate.net Future research should investigate whether this compound functions as a phytoalexin (induced upon attack) or a phytoanticipin (pre-formed inhibitor) in various plant species.

Furthermore, the influence of environmental factors on the biosynthesis of this compound warrants investigation. Nutrient availability, such as sulfur, has been shown to influence the concentration of sulfated flavonoids in plants. kaust.edu.sa It is plausible that abiotic stressors like UV radiation, drought, or soil composition could modulate the expression of glycosyltransferases responsible for synthesizing this compound, thereby altering the plant's defensive capabilities.

Exploration of Synthetic Analogs with Modulated Bioactivities

The chemical structure of this compound offers a versatile scaffold for the creation of synthetic analogs with potentially enhanced or novel biological activities. The modification of the glycosidic moiety or the flavonoid backbone can lead to compounds with improved solubility, bioavailability, target specificity, and therapeutic efficacy.

One promising approach is the chemoenzymatic or semisynthesis of novel derivatives. Research has already demonstrated that a series of apigenin-7-O-β-D-glycosides can be synthesized from the abundant natural product naringin, and these analogs exhibit varying levels of cytotoxicity against cancer cells. researchgate.net This highlights that altering the sugar component can directly modulate bioactivity. Future work could involve:

Varying the Glycosidic Chain: Synthesizing analogs with different disaccharides or oligosaccharides to study structure-activity relationships.

Acylation: Adding acyl groups to the sugar hydroxyls, a strategy plants use, which can affect lipophilicity and enzyme interactions.

Sulfation: Creating sulfated analogs, as sulfated flavonoids are a known class of bioactive compounds with anticancer potential. kaust.edu.sa

These synthetic explorations, coupled with high-throughput screening, could fast-track the discovery of lead compounds with superior pharmacological profiles for further development.

Methodological Advancements in Efficient Production and Characterization

To facilitate extensive research and potential commercial application, the development of efficient and scalable methods for producing this compound is essential. Current and future strategies encompass extraction from natural sources, total or semi-synthesis, and biotechnological production.

Production Methods:

Optimized Extraction: Advanced extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction can improve yields from plant sources such as Chrysanthemum morifolium. mdpi.comfrontiersin.org However, the concentration in most plants is often low.

Biosynthesis: A highly promising avenue is the use of engineered microorganisms. Cell factories like Corynebacterium glutamicum have been successfully engineered to produce various apigenin glucosides by expressing plant or bacterial glycosyltransferases. nih.govnih.govjmb.or.kr This approach avoids the need for expensive sugar donors like UDP-glucose and allows for scalable, cost-effective production. nih.gov Specifically, the characterization of flavonoid glucoside 1,6-glucosyltransferases, which are capable of forming gentiobioside linkages, is a critical step toward the targeted biosynthesis of this compound. oup.com

Semisynthesis: Chemical synthesis routes, particularly those starting from abundant precursors like naringin, offer a viable alternative for producing specific glycosides that may be difficult to isolate or produce biologically. researchgate.net

Characterization Advancements: The characterization of these products relies on the advanced analytical techniques discussed previously (Section 9.2). The integration of UPLC with high-resolution mass spectrometry and multidimensional NMR will continue to be the gold standard for ensuring the purity and structural integrity of the produced this compound.

| Production Method | Description | Advantages | Challenges | References |

| Ultrasound-Assisted Extraction | Use of ultrasonic waves to extract the compound from plant material. | Environmentally friendly, efficient. | Low natural abundance of the target compound. | mdpi.com |

| Microbial Biosynthesis | Engineering bacteria (e.g., C. glutamicum) with glycosyltransferase genes to produce the compound. | Scalable, cost-effective, sustainable. | Requires significant metabolic engineering and optimization. | nih.govnih.gov |

| Semisynthesis | Chemical modification of a readily available natural precursor (e.g., naringin). | High specificity and yield for the target structure. | May involve multiple reaction steps and use of solvents. | researchgate.net |

Q & A

Q. 1.1. What are the primary natural sources of apigenin-7-O-gentiobioside, and how is it isolated for laboratory use?

this compound is primarily isolated from Lonicera japonica Thunb. (Japanese honeysuckle) . Isolation involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification using techniques like HPLC or column chromatography. Key steps include:

- Solvent selection : Ethanol-water mixtures (70–80%) are commonly used to optimize yield .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) ensures high purity (≥98%) .

- Validation : NMR and MS confirm structural integrity, while HPLC quantifies purity .

Q. 1.2. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in DMSO, methanol, and ethanol but poorly soluble in water . Researchers must:

Q. 1.3. How is this compound quantified in plant extracts or biological samples?

Quantification relies on HPLC with UV detection (λ = 260–280 nm) . A validated method includes:

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile:water (20:80 to 50:50 gradient over 30 minutes).

- Calibration : Use apigenin-7-glucoside as a reference standard due to structural similarity .

Advanced Research Questions

Q. 2.1. What experimental strategies are used to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. anti-inflammatory effects) often arise from:

- Purity variability : Impurities (e.g., glycoside derivatives) in crude extracts can skew results. Use HPLC-purified samples (≥98%) for assays .

- Assay specificity : Compare multiple assays (e.g., DPPH for antioxidants vs. ELISA for cytokine inhibition) to confirm mechanisms .

- Dose-response analysis : Validate activity across a wide concentration range (e.g., 1–100 μM) to identify non-linear effects .

Q. 2.2. How can researchers design experiments to elucidate the mechanism of action of this compound in cellular models?

Mechanistic studies require:

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., COX-2, NF-κB) .

- Pathway analysis : Combine RNA-seq and proteomics to map signaling pathways altered by treatment .

- Inhibition assays : Measure enzyme activity (e.g., xanthine oxidase for antioxidant studies) with purified compounds .

Q. 2.3. What are the best practices for ensuring reproducibility in this compound research?

- Detailed protocols : Report solvent preparation, storage conditions (−20°C in aliquots), and thawing cycles to prevent degradation .

- Positive controls : Include quercetin or ascorbic acid in antioxidant assays to benchmark results .

- Data transparency : Publish raw chromatograms, NMR spectra, and dose-response curves in supplementary materials .

Methodological Challenges and Solutions

Q. 3.1. How should researchers address low bioavailability of this compound in pharmacokinetic studies?

Q. 3.2. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.